[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride

Chemical Stability Salt-Form Selection Building Block Procurement

[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride (CAS 1398569-90-8) is a chiral amino alcohol hydrochloride salt featuring a 3,6-dihydro-2H-pyran core with a primary amine at the 3-position and a hydroxymethyl group at the 6-position in a defined cis (3R,6S) configuration. This heterocyclic scaffold belongs to the class of functionalized dihydropyrans that serve as conformationally constrained building blocks for peptide–carbohydrate hybrids and peptidomimetic design.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Cat. No. B12103216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1C(C=CC(O1)CO)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1
InChIKeyZYTWSCMHDGTOIV-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3R,6S)-3-Amino-3,6-dihydro-2H-pyran-6-yl]methanol Hydrochloride: Chiral Amino Alcohol Building Block for Peptidomimetic and Medicinal Chemistry Procurement


[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride (CAS 1398569-90-8) is a chiral amino alcohol hydrochloride salt featuring a 3,6-dihydro-2H-pyran core with a primary amine at the 3-position and a hydroxymethyl group at the 6-position in a defined cis (3R,6S) configuration [1]. This heterocyclic scaffold belongs to the class of functionalized dihydropyrans that serve as conformationally constrained building blocks for peptide–carbohydrate hybrids and peptidomimetic design [2]. The hydrochloride salt form (C₆H₁₂ClNO₂, MW 165.62) offers differentiated handling and storage properties compared to its free base counterpart (CAS 1398938-31-2, C₆H₁₁NO₂, MW 129.16) .

Why Generic Substitution of [(3R,6S)-3-Amino-3,6-dihydro-2H-pyran-6-yl]methanol Hydrochloride Risks Stereochemical and Salt-Form Mismatch


The (3R,6S) absolute configuration establishes a cis relationship between the 3-amino and 6-hydroxymethyl substituents on the dihydropyran ring, a stereochemical arrangement that directly dictates the conformational bias and, consequently, the biological activity of downstream peptidomimetics [1]. Substituting with the free base (CAS 1398938-31-2) alters solubility, hygroscopicity, and long-term storage stability profiles . Alternative diastereomers—such as (3R,6R) or (3S,6S) trans-configured analogs—lack the cis stereochemistry shown by Montero et al. to be essential for constructing retro-enkephalin analog scaffolds with calpain inhibitory activity [1]. Procurement of the incorrect salt form or stereoisomer therefore introduces uncontrolled variables in reaction yield, chiral purity of final products, and reproducibility of published synthetic protocols.

Quantitative Differentiation Evidence for [(3R,6S)-3-Amino-3,6-dihydro-2H-pyran-6-yl]methanol Hydrochloride Versus Analogs


Storage Condition Differentiation: HCl Salt Requires Refrigerated Storage Versus Ambient Storage for Free Base

The hydrochloride salt of [(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol mandates refrigerated storage at 2–8°C, as specified by vendor technical datasheets, whereas the free base counterpart (CAS 1398938-31-2) is specified for long-term storage in a cool, dry place without explicit refrigeration . This distinction reflects the differential hygroscopicity and chemical stability profiles inherent to the protonated amine hydrochloride versus the neutral free amine, a well-established class-level property of aliphatic amine salts versus their free bases .

Chemical Stability Salt-Form Selection Building Block Procurement

Vendor-Purity Benchmarking: HCl Salt Available at 97–98% Assay Purity

The hydrochloride salt is commercially available at specified purities of 97% (Cenmed/Aladdin Scientific) and 98% (Leyan) [1]. The free base is also listed at 98% purity (Leyan) . While the nominal purity specifications overlap, the HCl salt provides the added assurance of a defined counterion stoichiometry that simplifies reaction stoichiometry calculations in subsequent synthetic steps, particularly for amide coupling or reductive amination reactions where the free amine must be generated in situ.

Quality Assurance Purity Specification Synthetic Intermediate

Stereochemical Fidelity: (3R,6S) Cis Configuration Validated by Overman Rearrangement for Peptidomimetic Calpain Inhibitor Scaffolds

Montero et al. (Tetrahedron Letters, 2005) demonstrated that the cis stereochemistry between the 3-amino and 6-substituted side chains of 3,6-dihydro-2H-pyran scaffolds is essential for constructing retro-enkephalin analog peptidomimetics with confirmed calpain inhibitory activity [1]. The synthesis proceeds via a totally stereoselective Overman rearrangement that installs the nitrogen functionality with complete retention of the cis configuration. Alternative diastereomers (trans-configuration, e.g., (3R,6R) or (3S,6S)) would orient the peptide chains in a divergent geometry that is not validated for this class of calpain inhibitors. The (3R,6S)-configured hydrochloride salt thus serves as the direct precursor to the cis-3,6-diamino scaffold active in calpain inhibition.

Stereoselective Synthesis Peptidomimetics Calpain Inhibition

Molecular Weight and Counterion Mass Differentiation Enables Precise Reaction Stoichiometry

The hydrochloride salt (MW 165.62 g/mol, C₆H₁₂ClNO₂) contains 22.0% by weight of HCl counterion relative to the free base (MW 129.16 g/mol, C₆H₁₁NO₂) [1]. This mass differential of 36.46 g/mol (corresponding to exactly one equivalent of HCl) must be accounted for in all gravimetric calculations for reactions requiring the free amine. For amide coupling or reductive amination protocols where one equivalent of exogenous base is needed to neutralize the HCl salt, the precise counterion mass allows accurate calculation of base stoichiometry without iterative pH adjustment.

Synthetic Chemistry Stoichiometric Control Reaction Optimization

Optimal Application Scenarios for [(3R,6S)-3-Amino-3,6-dihydro-2H-pyran-6-yl]methanol Hydrochloride in Research and Development


Synthesis of Cis-Constrained Peptidomimetic Calpain Inhibitor Scaffolds

This compound serves as the direct precursor for constructing 3,6-diamino-substituted-3,6-dihydro-2H-pyran scaffolds with cis stereochemistry, as established by Montero et al. in their stereoselective Overman rearrangement route [1]. The (3R,6S) hydrochloride can be elaborated at the 6-hydroxymethyl position (via oxidation, activation, or Mitsunobu chemistry) to introduce a second amino functionality, yielding the 3,6-cis-diamino scaffold that has demonstrated calpain inhibitory activity when elaborated into retro-enkephalin peptide hybrids. Researchers in protease inhibition and neurodegenerative disease drug discovery should select this specific stereoisomer to ensure conformational fidelity to the published active scaffold.

Chiral Building Block for Carbohydrate-Templated Amino Acid Synthesis

The rigid dihydropyran core with a defined (3R,6S) cis configuration provides a carbohydrate-mimetic template for synthesizing sugar amino acids (SAAs) and tetrahydropyranyl-derivatized amino acids. As described in the broader class-level literature on carbohydrate-templated amino acids, such scaffolds constrain the side chain of an amino acid, improving metabolic stability and bioavailability of peptide therapeutics [2]. The hydrochloride salt ensures the amine is protected from atmospheric carbonation during storage, maintaining consistent reactivity in Fmoc/Boc protection steps.

Precursor to Aminopyran DPP-IV Inhibitor Intermediates

The aminopyran ring system is a recognized pharmacophore in dipeptidyl peptidase IV (DPP-IV) inhibitor development, as evidenced by multiple patent filings (e.g., Sichuan Haisco Pharmaceutical Co. aminopyran ring derivatives) and the structural framework of approved agents such as omarigliptin [3][4]. While this specific compound is not a final DPP-IV inhibitor, the (3R,6S) 3-amino-3,6-dihydro-2H-pyran core represents a versatile late-stage intermediate for constructing substituted aminotetrahydropyrans through further functionalization of the endocyclic olefin and hydroxymethyl group. Medicinal chemistry groups optimizing DPP-IV inhibitor candidates should consider this building block for parallel library synthesis.

Salt-Form-Controlled Multi-Step Synthesis Requiring Defined Stoichiometry

In synthetic sequences where the free amine must be generated in situ with a precise equivalent of base (e.g., amide coupling with HATU/DIPEA, or reductive amination with NaBH(OAc)₃), the hydrochloride salt provides a gravimetrically exact counterion mass (36.46 g/mol HCl) that eliminates the need for amine content titration [5]. This advantage is particularly relevant when scaling reactions from milligram to multi-gram quantities, where imprecision in free base amine content (due to partial carbonation or hydration) can lead to significant yield losses. Procurement of the hydrochloride rather than the free base is recommended when the synthetic protocol explicitly specifies a hydrochloride salt or when the free amine is known to be unstable upon storage.

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